Resources such as PubChem [] confirm the existence of the compound and provide basic information like structure and identifiers, but no mention of specific research applications.
Several chemical suppliers offer 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, but their product descriptions typically focus on purity and availability, without mentioning research areas [, ].
This lack of information suggests that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid might be a relatively new compound or one that has not been extensively studied yet.
While specific research applications are unknown, the compound's structure offers some clues for potential areas of investigation:
The presence of a thiazole ring suggests possible applications in medicinal chemistry, as thiazole is a core structure found in various bioactive molecules.
The dichlorophenyl group can influence the compound's properties and potential interactions with biological targets.
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This compound has the molecular formula C10H6Cl2N2O2S and a CAS number of 1094355-53-9. The thiazole ring contributes to its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.
Research indicates that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in treating infections and cancer .
The synthesis of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid can be achieved through several methods:
This compound finds applications in various fields:
Interaction studies have focused on understanding how 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid interacts with biological targets. These studies typically involve:
Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid | Similar dichlorophenyl group | Different substitution pattern on the phenyl ring |
2-(4-Chlorophenyl)thiazole-4-carboxylic acid | Monochloro substitution | Less potent against certain bacterial strains |
2-(Phenyl)thiazole-4-carboxylic acid | No halogen substitutions | Broader spectrum of biological activity |
The uniqueness of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid lies in its specific dichloro substitution pattern, which enhances its reactivity and biological profile compared to other thiazole derivatives.